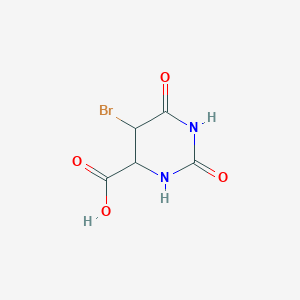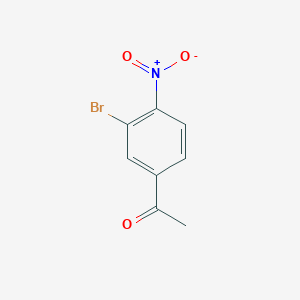
4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- is a chemical compound with the molecular formula C5H5BrN2O4. It is an intermediate in the synthesis of orotic acid monohydrate, which is used in the preparation of therapeutic agents for chronic obstructive pulmonary disease (COPD) treatment .
Vorbereitungsmethoden
The synthesis of 4-pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- involves several steps. One common method includes the bromination of hexahydro-2,6-dioxo-4-pyrimidinecarboxylic acid under controlled conditions . The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at a specific temperature and monitored until completion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution with amines can yield amino derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bromine, N-bromosuccinimide, amines, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is involved in the development of therapeutic agents for diseases such as chronic obstructive pulmonary disease (COPD).
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and interactions with other molecules. The compound can act as a precursor to other biologically active molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- can be compared with other similar compounds such as:
Orotic Acid: A precursor in the biosynthesis of pyrimidine nucleotides.
5-Aminoorotic Acid: An amino derivative of orotic acid with potential biological activities.
5-Bromo-2,4-Dioxohexahydropyrimidine-6-Carboxylic Acid: A structurally similar compound with different functional groups.
The uniqueness of 4-pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- lies in its specific bromine substitution and its role as an intermediate in the synthesis of therapeutic agents .
Eigenschaften
IUPAC Name |
5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h1-2H,(H,10,11)(H2,7,8,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHXMCSPQHQVFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(NC(=O)NC1=O)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482171 |
Source


|
| Record name | 4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58668-21-6 |
Source


|
| Record name | 4-Pyrimidinecarboxylic acid, 5-bromohexahydro-2,6-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)
![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)






![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)



![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)

